![molecular formula C6H6BrNO B185791 3-Amino-2-bromophenol CAS No. 100367-36-0](/img/structure/B185791.png)
3-Amino-2-bromophenol
Overview
Description
3-Amino-2-bromophenol is a chemical compound with the molecular formula C6H6BrNO and a molecular weight of 188.02 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 3-Amino-2-bromophenol involves several steps. The first step is nitration, followed by conversion from the nitro group to an amine, and finally bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis
The molecular structure of 3-Amino-2-bromophenol consists of a benzene ring with a bromine atom, an amino group, and a hydroxyl group attached to it .Chemical Reactions Analysis
Phenols, such as 3-Amino-2-bromophenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in these reactions .It should be stored in a dark place, under an inert atmosphere, at room temperature .
Scientific Research Applications
Bromophenols in Marine Algae : Zhao et al. (2005) identified bromophenols coupled with amino acid or nucleoside derivatives in the red alga Rhodomela confervoides, but they were found inactive against several microorganisms and human cancer cell lines. This indicates potential but unconfirmed bioactivity in marine-derived bromophenols (Zhao et al., 2005).
Antioxidant and Enzyme Inhibitory Actions : Öztaşkın et al. (2017) synthesized novel bromophenols and demonstrated their powerful antioxidant activities and inhibitory effects against enzymes like acetylcholinesterase and carbonic anhydrase, suggesting potential for therapeutic applications (Öztaşkın et al., 2017).
Anticancer Activities : A study by Guo et al. (2018) on a novel bromophenol derivative, BOS-102, found it effective in inducing cell cycle arrest and apoptosis in human lung cancer cells, indicating the potential of bromophenols as anticancer drugs (Guo et al., 2018).
Quantitative Analysis in Red Algae : Hofer et al. (2019) developed an HPLC method for analyzing bromophenolic compounds in the red alga Vertebrata lanosa, contributing to the understanding of bromophenols' role in nature and potential applications (Hofer et al., 2019).
Chemiluminescent Detection in DNA Analysis : Yu et al. (2016) discovered that bromophenol red acts as a signal enhancer in chemiluminescent detection of sequence-specific DNA, suggesting applications in molecular biology and clinical diagnostics (Yu et al., 2016).
Cellular Antioxidant Effect : Olsen et al. (2013) investigated the antioxidant activity of bromophenols isolated from the red alga Vertebrata lanosa, highlighting their potential as natural antioxidants (Olsen et al., 2013).
Safety And Hazards
3-Amino-2-bromophenol is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
3-amino-2-bromophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNIVQDQECTJAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332614 | |
Record name | 3-Amino-2-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-bromophenol | |
CAS RN |
100367-36-0 | |
Record name | 3-Amino-2-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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